molecular formula C9H19B B3053511 1-Bromo-6,6-dimethylheptane CAS No. 54216-75-0

1-Bromo-6,6-dimethylheptane

Cat. No.: B3053511
CAS No.: 54216-75-0
M. Wt: 207.15
InChI Key: ZUFVFHCSIZGUDV-UHFFFAOYSA-N
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Description

1-Bromo-6,6-dimethylheptane is an organic compound with the molecular formula C9H19Br and a molecular weight of 207.15 g/mol . It is a brominated alkane, characterized by the presence of a bromine atom attached to a heptane chain with two methyl groups at the sixth carbon position. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

1-Bromo-6,6-dimethylheptane can be synthesized through various methods. One common synthetic route involves the bromination of 6,6-dimethylheptane using bromine (Br2) in the presence of a radical initiator such as light or heat . The reaction typically proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the heptane substrate to form the desired product.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Bromo-6,6-dimethylheptane undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

1-bromo-6,6-dimethylheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19Br/c1-9(2,3)7-5-4-6-8-10/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFVFHCSIZGUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700739
Record name 1-Bromo-6,6-dimethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54216-75-0
Record name 1-Bromo-6,6-dimethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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